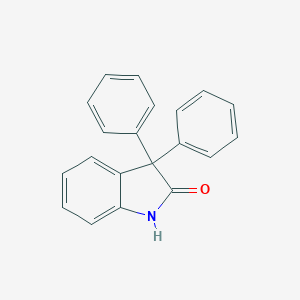
3,3-Diphenyloxindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diphenyloxindole is a heterocyclic compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. It is a nitrogen-containing compound that consists of a five-membered ring and a ketone group. This compound is widely used in pharmaceutical research due to its unique properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 3,3-Diphenyloxindole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been shown to activate certain signaling pathways that are involved in cellular differentiation and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,3-Diphenyloxindole has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3-Diphenyloxindole in lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3,3-Diphenyloxindole. One area of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the development of new applications for this compound, such as in the field of OLEDs. Additionally, more research is needed to fully understand the mechanism of action of 3,3-Diphenyloxindole and its potential therapeutic benefits.
Métodos De Síntesis
There are several methods available for the synthesis of 3,3-Diphenyloxindole. One of the most commonly used methods is the Pictet-Spengler reaction. In this method, an aldehyde and an amine react to form an imine intermediate, which is then cyclized to form the oxindole ring. Another method is the Friedel-Crafts reaction, which involves the reaction of an aromatic compound with an acid chloride in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
3,3-Diphenyloxindole has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a photoreceptor in organic light-emitting diodes (OLEDs).
Propiedades
Número CAS |
1922-79-8 |
|---|---|
Nombre del producto |
3,3-Diphenyloxindole |
Fórmula molecular |
C20H15NO |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
3,3-diphenyl-1H-indol-2-one |
InChI |
InChI=1S/C20H15NO/c22-19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-19/h1-14H,(H,21,22) |
Clave InChI |
KLAWNELUVVBFGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



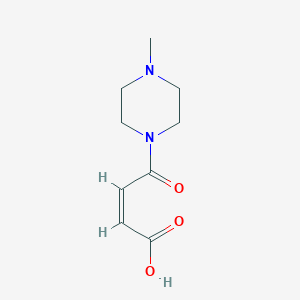
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
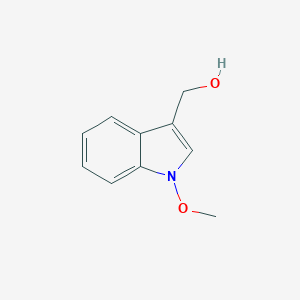
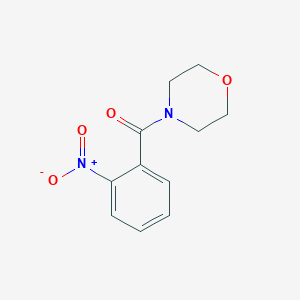
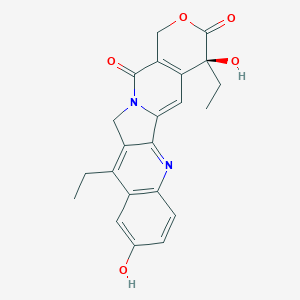
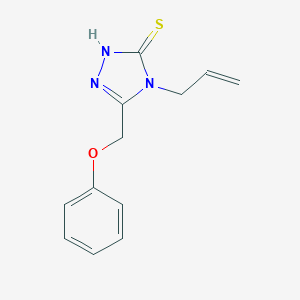
![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)

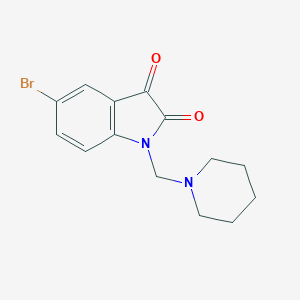
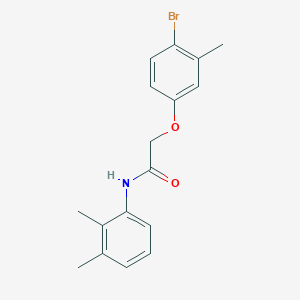

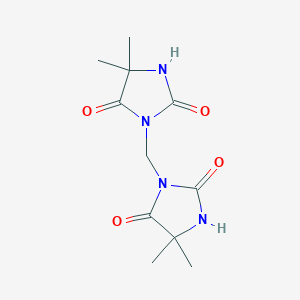
![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)